![molecular formula C11H10ClNO3 B2749576 6-(2-Chloro-acetyl)-2-methyl-4H-benzo[1,4]oxazin-3-one CAS No. 128101-38-2](/img/structure/B2749576.png)

6-(2-Chloro-acetyl)-2-methyl-4H-benzo[1,4]oxazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

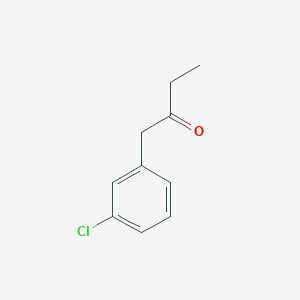

“6-(2-Chloro-acetyl)-2-methyl-4H-benzo[1,4]oxazin-3-one” is a chemical compound with the molecular formula C10H8ClNO3 . It is a derivative of benzoxazinone, a class of compounds known for their wide range of biological activities .

Synthesis Analysis

The synthesis of benzoxazinone derivatives has been a subject of interest due to their various medicinal uses and physiological activities . An efficient and mild one-pot convergent synthesis protocol has been developed for benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives through the Mitsunobu reaction and sequential cyclization .Molecular Structure Analysis

The molecular structure of “6-(2-Chloro-acetyl)-2-methyl-4H-benzo[1,4]oxazin-3-one” can be analyzed using various spectroscopic techniques such as Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .Chemical Reactions Analysis

The Friedel–Crafts reaction, which involves the introduction of an alkyl group onto the benzene ring, is among the most useful electrophilic aromatic substitution reactions in the laboratory . This reaction is carried out by treating an aromatic compound with an alkyl chloride, RCl, in the presence of AlCl3 to generate a carbocation electrophile, R+ .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(2-Chloro-acetyl)-2-methyl-4H-benzo[1,4]oxazin-3-one” can be determined using various analytical techniques. For instance, its molecular weight is 225.628 Da .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound and its derivatives have been synthesized and studied for their chemical reactions and properties. For instance, the reaction of acetylenecarboxylic acid with amines has been explored, leading to the synthesis of various compounds including 6-chloro-2-oxo-3-ethoxycarbonylmethylene-3,4-dihydro-2H-1,4-benzoxazine, which have been hydrolyzed to study their tautomerism between enamine and ketimine forms (Iwanami et al., 1964). Experimental and theoretical studies have evaluated benzoxazines, including derivatives of the compound , for their corrosion inhibition properties on metals (Kadhim et al., 2017).

Applications in Coordination Chemistry

The adaptable coordination chemistry of benzoxazine derivatives towards metals like zinc and mercury has been investigated. These studies highlight the versatility of such compounds in creating different environments for the metal center, offering insights into their potential applications in materials science (Ardizzoia et al., 2010).

Antimicrobial and Antitumor Activities

Research has also delved into the evaluation of antioxidant and antitumor activities of nitrogen heterocycles derived from benzoxazine compounds. These studies aim to identify potential therapeutic agents based on their biological activities (El-Moneim et al., 2011).

Innovative Synthesis Methods

Innovative methods for the synthesis of 3,4-dihydro-2H-benzo[1,4]oxazines have been developed, seeking new pathways to generate these compounds from starting materials like 2-aminophenol. These methodologies open up new possibilities for the synthesis and application of benzoxazine derivatives in various scientific fields (詹淑婷, 2012).

Antimicrobial Activity via Smiles Rearrangement

Further research has synthesized benzo[b][1,4]oxazin-3(4H)-one derivatives via Smiles rearrangement, assessing their antimicrobial activity. These studies underline the potential of these compounds in developing new antimicrobial agents, with certain derivatives showing significant effectiveness (Fang et al., 2011).

Orientations Futures

The synthesis and biological activities of benzoxazines, benzoxazinones, and their derivatives have drawn the attention of researchers due to their various medicinal uses and physiological activities . This motivates researchers to synthesize newer benzoxazine derivatives that can be found to be better drugs than those already available, with lesser toxicity .

Propriétés

IUPAC Name |

6-(2-chloroacetyl)-2-methyl-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c1-6-11(15)13-8-4-7(9(14)5-12)2-3-10(8)16-6/h2-4,6H,5H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGLAGVWVUQWSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Chloro-acetyl)-2-methyl-4H-benzo[1,4]oxazin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-Fluorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2749493.png)

![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(3-nitrophenyl)methoxy]pyran-4-one](/img/structure/B2749495.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2749497.png)

![1-methyl-1H-benzo[d]imidazol-5-yl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2749498.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2749501.png)

![N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2749504.png)

![2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole](/img/structure/B2749508.png)

![N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)-2-methoxybenzamide](/img/structure/B2749509.png)

![Ethyl 3-[(3-bromo-2-hydroxypropyl)sulfanyl]-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B2749511.png)

![[2-[2-(Cyclopropylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2749514.png)